Cas no 1394718-44-5 (6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride)

6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride 化学的及び物理的性質
名前と識別子
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- 6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride
- 6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride
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- インチ: 1S/C10H14N4.ClH/c11-10(12)8-3-4-9(13-7-8)14-5-1-2-6-14;/h3-4,7H,1-2,5-6H2,(H3,11,12);1H
- InChIKey: MWBAJKVQYSVYTR-UHFFFAOYSA-N
- ほほえんだ: C(C1C=NC(N2CCCC2)=CC=1)(N)=N.Cl
6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-112338-5.0g |
6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride |
1394718-44-5 | 95% | 5g |
$3189.0 | 2023-05-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00950895-5g |
6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride |
1394718-44-5 | 98% | 5g |
¥9639.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4945-1-1G |
6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride |
1394718-44-5 | 95% | 1g |
¥ 2,884.00 | 2023-03-31 | |
Enamine | EN300-112338-0.1g |
6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride |
1394718-44-5 | 95% | 0.1g |
$383.0 | 2023-10-26 | |
Enamine | EN300-112338-10g |
6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride |
1394718-44-5 | 95% | 10g |
$4729.0 | 2023-10-26 | |
Aaron | AR01A1VC-10g |
6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride |
1394718-44-5 | 95% | 10g |
$6528.00 | 2023-12-16 | |
A2B Chem LLC | AV47500-5g |
6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride |
1394718-44-5 | 95% | 5g |
$3392.00 | 2024-04-20 | |
Aaron | AR01A1VC-2.5g |
6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride |
1394718-44-5 | 95% | 2.5g |
$2989.00 | 2023-12-16 | |
1PlusChem | 1P01A1N0-5g |
6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride |
1394718-44-5 | 95% | 5g |
$4004.00 | 2024-06-21 | |
A2B Chem LLC | AV47500-250mg |
6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride |
1394718-44-5 | 95% | 250mg |
$610.00 | 2024-04-20 |
6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride 関連文献
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochlorideに関する追加情報
Introduction to 6-pyrrolidin-1-ylpyridine-3-carboxamidine; dihydrochloride (CAS No. 1394718-44-5)
6-pyrrolidin-1-ylpyridine-3-carboxamidine; dihydrochloride, identified by its Chemical Abstracts Service (CAS) number 1394718-44-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and drug development. This compound belongs to the class of pyrrolidine and pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a pyrrolidinyl group linked to a pyridine ring with an amidine functionality at the 3-position, make it a promising candidate for further investigation in medicinal chemistry.
The dihydrochloride salt form of 6-pyrrolidin-1-ylpyridine-3-carboxamidine enhances its solubility and stability, making it more suitable for various biochemical and pharmacological studies. This compound has been extensively explored in recent years due to its potential role in modulating key biological pathways. The pyrrolidinyl moiety is known to contribute to the binding affinity and selectivity of small molecules towards biological targets, while the amidine group provides a site for further chemical modifications, enabling the development of novel derivatives with enhanced pharmacological properties.
In recent scientific literature, 6-pyrrolidin-1-ylpyridine-3-carboxamidine; dihydrochloride has been studied for its potential applications in the treatment of various diseases, including neurological disorders and inflammatory conditions. Research has demonstrated that this compound can interact with specific enzymes and receptors, leading to therapeutic effects. For instance, studies have shown that it may inhibit the activity of certain kinases involved in cancer progression or modulate neurotransmitter receptors in the central nervous system. These findings highlight the compound's significance as a lead molecule for drug discovery programs.
The synthesis of 6-pyrrolidin-1-ylpyridine-3-carboxamidine; dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the pyrrolidinyl group into the pyridine framework is typically achieved through nucleophilic substitution or condensation reactions, while the formation of the amidine group often involves dehydration or oxidation processes. The final step in synthesizing the dihydrochloride salt ensures that the compound is properly protonated, improving its pharmacokinetic properties.
One of the most compelling aspects of 6-pyrrolidin-1-ylpyridine-3-carboxamidine; dihydrochloride is its versatility in drug design. The presence of multiple functional groups allows chemists to modify various parts of the molecule without losing its core biological activity. This flexibility has led to the development of several analogs that exhibit improved efficacy and reduced side effects compared to earlier versions. Such modifications are crucial in optimizing drug candidates for clinical use, ensuring that they meet stringent safety and efficacy standards.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 6-pyrrolidin-1-ylpyridine-3-carboxamidine; dihydrochloride. Molecular modeling techniques allow researchers to predict how different structural modifications will affect the compound's biological activity. By simulating interactions between the molecule and target proteins, scientists can identify promising derivatives before conducting expensive experimental trials. This approach not only saves time but also reduces costs associated with traditional drug development methods.
The pharmacological profile of 6-pyrrolidin-1-ylpyridine-3-carboxamidine; dihydrochloride is still being fully characterized, but preliminary studies suggest that it may have broad therapeutic potential. Its ability to interact with multiple targets makes it an attractive candidate for combination therapies, where it could be used alongside other drugs to achieve synergistic effects. Additionally, its structural similarity to known bioactive compounds suggests that it may share some mechanisms of action, providing insights into how similar molecules exert their effects on biological systems.
In conclusion, 6-pyrrolidin-1-ylpyridine-3-carboxamidine; dihydrochloride (CAS No. 1394718-44-5) represents a significant advancement in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable tool for developing new treatments for various diseases. As research continues to uncover more about its properties and applications, this compound is likely to play an increasingly important role in future medical breakthroughs.
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